
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is an organic compound characterized by a cyclopentenone ring attached to a propenal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal can be achieved through several methods. One common approach involves the Michael addition reaction, where an enolate ion is added to an α,β-unsaturated carbonyl compound . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the β-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid.
Reduction: 3-(3-Hydroxycyclopent-1-en-1-yl)propanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo conjugate addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various products . The compound’s molecular targets and pathways depend on its specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is unique due to its specific structure, which combines a cyclopentenone ring with a propenal group
Propiedades
Número CAS |
105456-74-4 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-(3-oxocyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C8H8O2/c9-5-1-2-7-3-4-8(10)6-7/h1-2,5-6H,3-4H2 |
Clave InChI |
IPZQVCLKFYBELD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


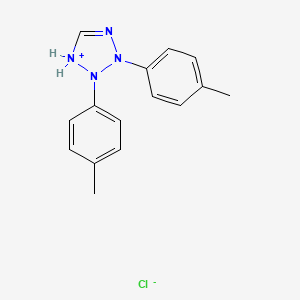
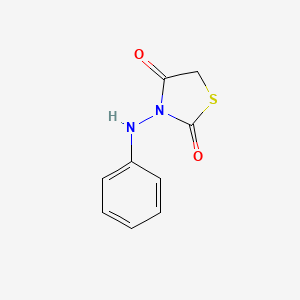
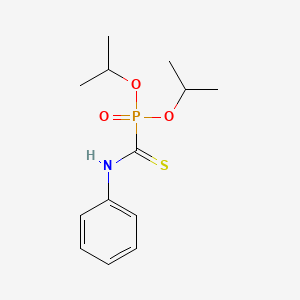
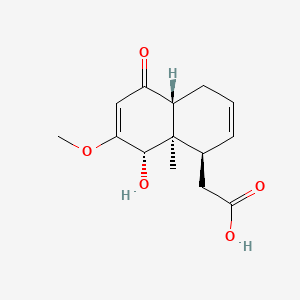

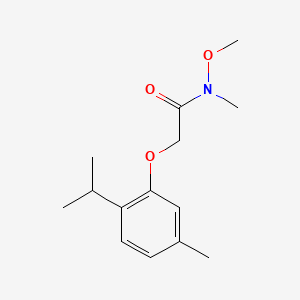

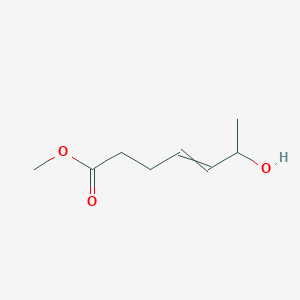
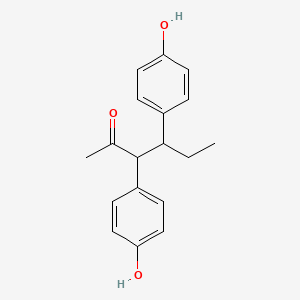
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
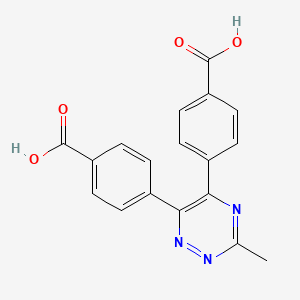
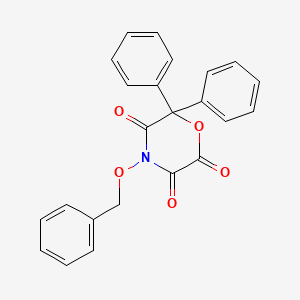
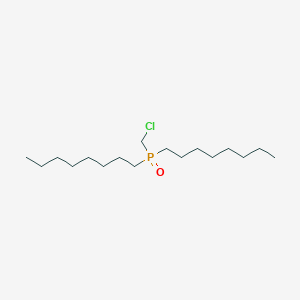
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
